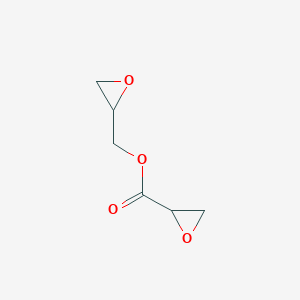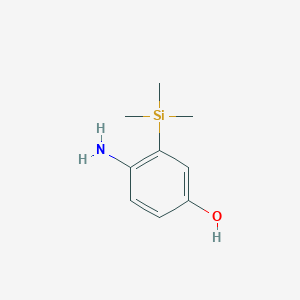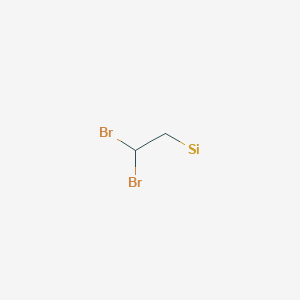
beta-Dibromoethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Dibromoethylsilane: is an organosilicon compound characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions: Beta-Dibromoethylsilane can be synthesized through several methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_5\text{SiH}_3 + \text{Br}_2 \rightarrow \text{C}_2\text{H}_4\text{SiBr}_2 + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process requires precise control of temperature and reaction time to ensure high yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques may be employed to optimize the production process.
化学反応の分析
Types of Reactions: Beta-Dibromoethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ethylsilane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Substitution Reactions: Formation of ethylsilane derivatives with different functional groups.
Reduction Reactions: Formation of ethylsilane.
Oxidation Reactions: Formation of silanol or siloxane compounds.
科学的研究の応用
Beta-Dibromoethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for biologically active molecules.
Industry: It is employed in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of beta-Dibromoethylsilane involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Bromotrimethylsilane: Another brominated organosilicon compound with similar reactivity.
Ethylsilane: Lacks the bromine atoms but shares the ethylsilane backbone.
Dibromomethane: Contains two bromine atoms but is bonded to a carbon atom instead of silicon.
Uniqueness: Beta-Dibromoethylsilane is unique due to the presence of both bromine atoms and a silicon atom in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis and materials science.
特性
分子式 |
C2H3Br2Si |
|---|---|
分子量 |
214.94 g/mol |
InChI |
InChI=1S/C2H3Br2Si/c3-2(4)1-5/h2H,1H2 |
InChIキー |
WRAXCYIIRXWQCF-UHFFFAOYSA-N |
正規SMILES |
C(C(Br)Br)[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



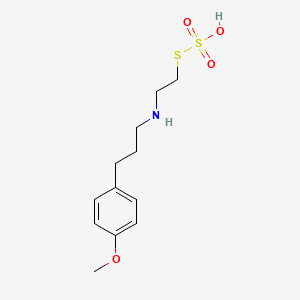
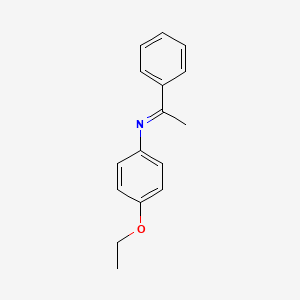
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

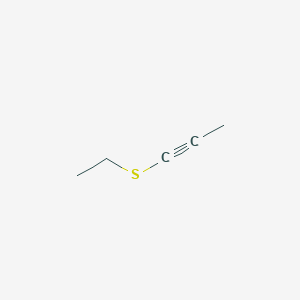
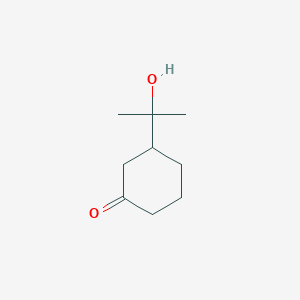


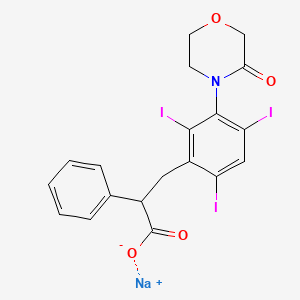
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
